molecular formula C3H6 B1198618 Cyclopropane CAS No. 75-19-4

Cyclopropane

Cat. No. B1198618
CAS RN: 75-19-4
M. Wt: 42.08 g/mol
InChI Key: LVZWSLJZHVFIQJ-UHFFFAOYSA-N
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Description

Cyclopropane is a cycloalkane molecule with the molecular formula C3H6, consisting of three carbon atoms linked to each other to form a ring, with each carbon atom bearing two hydrogen atoms . The bonds between the carbon atoms are a great deal weaker than in a typical carbon-carbon bond . This is the result of the 60° angle between the carbon atoms, which is far less than the normal angle of 109.5° .


Molecular Structure Analysis

Cyclopropane is necessarily planar (flat), with the carbon atoms at the corners of an equilateral triangle . The 60º bond angles are much smaller than the optimum 109.5º angles of a normal tetrahedral carbon atom, and the resulting angle strain dramatically influences the chemical behavior of this cycloalkane .


Chemical Reactions Analysis

Due to the constraints of the triangular structure, the carbon-carbon bonds in cyclopropane are substantially weaker than in other alkanes . This structural strain makes cyclopropane highly reactive, unlike most other alkanes that are generally considered chemically inert .


Physical And Chemical Properties Analysis

Cyclopropane is a colorless gas at room temperature and atmospheric pressure. It has a slightly sweet odor and is lighter than air . Its boiling point is -32.8°C, and its melting point is -94°C, indicating that it remains in a gaseous state across a wide range of common temperatures .

Scientific Research Applications

  • Cyclopropane derivatives exhibit a spectrum of biological properties, including enzyme inhibition, insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral activities (Salaün, 2000).

  • Naturally occurring cyclopropanes modulate various biological systems, showing a range of activities such as antibiotic, antiviral, antifungal, and insecticidal. They are also key components of membranes, for example in tuberculosis cells, and play roles in many biosynthetic processes (Salaün & Baird, 1995).

  • Cyclopropanes are important in organic synthesis, medicinal chemistry, and materials science. They have unique reactivity and are found in many natural products. Recent advances in their synthesis focus on regio-, diastereo-, and enantio-selective reactions (Wu, Lin, & Jiang, 2018).

  • The cyclopropane subunit is a critical element in natural compounds, and many unnatural products containing cyclopropane have been prepared to study enzyme mechanisms or inhibition. Stereoselective cyclopropanation reactions are of significant interest in recent years (Lebel, Marcoux, Molinaro, & Charette, 2003).

  • Cyclopropane rings are used to restrict the conformation of biologically active compounds, improving activity and aiding in the investigation of bioactive conformations. Such applications are evident in the synthesis of various histamine analogues (Kazuta, Matsuda, & Shuto, 2002).

  • Cyclopropane-containing compounds are increasingly used in drug development. The unique features of the cyclopropane ring, like coplanarity of carbon atoms and enhanced π-character of C-C bonds, contribute to enhancing potency and reducing off-target effects in drugs (Talele, 2016).

Safety And Hazards

Cyclopropane is highly flammable and contains gas under pressure; it may explode if heated . Due to its high ring strain, cyclopropane is highly reactive in addition reactions . It will break down to form linear hydrocarbons, including “normal”, non-cyclic propene . This decomposition is potentially explosive, especially if the cyclopropane is liquified, pressurized, or contained within tanks .

Future Directions

Cyclopropane finds its application mainly in the field of research. Its unique structure makes it a fascinating subject for organic chemists . It is frequently used in synthetic strategies to create more complex organic structures . Furthermore, the versatility of this synthesis approach holds promise for applications beyond pharmaceuticals, potentially benefiting various fields where cyclopropane compounds are valuable .

properties

IUPAC Name

cyclopropane
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InChI

InChI=1S/C3H6/c1-2-3-1/h1-3H2
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InChI Key

LVZWSLJZHVFIQJ-UHFFFAOYSA-N
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Canonical SMILES

C1CC1
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Molecular Formula

C3H6
Record name CYCLOPROPANE
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DSSTOX Substance ID

DTXSID4058786
Record name Cyclopropane
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Molecular Weight

42.08 g/mol
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Physical Description

Cyclopropane is a colorless gas with a petroleum-like odor. It is shipped as a liquid at 4-6 atms. It is easily ignited. The vapors are heavier than air. Contact with the liquid may cause frostbite. It can asphyxiate by the displacement of air and has a narcotic effect in high concentration (formerly used as an anesthetic gas). Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Colorless gas; [Hawley] Shipped as liquid under its own vapor pressure; [CAMEO]
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Boiling Point

-27.2 °F at 760 mmHg (USCG, 1999), -32.8 °C @ 760 MM HG
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Solubility

OSTWALD SOLUBILITY COEFFICIENT (37 °C) IN H2O: 0.20; IN BLOOD: 0.42 AND IN OIL: 11.9, FREELY SOL IN ALCOHOL, ETHER; SOL IN FIXED OILS, CONCN SULFURIC ACID; 1 VOL DISSOLVES IN ABOUT 2.7 VOL OF WATER AT 15 °C, Soluble in benzene; very soluble in ethanol, ether., 3.81X10+2 mg/l water at 35 °C
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Density

0.676 at -27.4 °F (USCG, 1999) - Less dense than water; will float, 1.879 G/L AT 0 °C & 1 ATM
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Vapor Density

1.88 (Air= 1)
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Vapor Pressure

5.41X10+3 mm Hg at 25 °C/ calculated from experimentally derived coefficients/
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Mechanism of Action

The effect of several inhalation and iv anesthetics, alone or in combination, on brain electric activity during evoked cortical response was studied in rats. All of the anesthetics affect the evoked sensory response in a manner which suggests a common site of anesthetic action, namely, the perturbation of normal modulation exerted upon the ventrobasal thalamus by the thalamic reticular nucleus which is remarkably susceptible to the action of these agents.
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Product Name

Cyclopropane

Color/Form

COLORLESS GAS

CAS RN

75-19-4
Record name CYCLOPROPANE
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Melting Point

-197.3 °F (USCG, 1999), -127.4 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane
Reactant of Route 2
Cyclopropane
Reactant of Route 3
Cyclopropane
Reactant of Route 4
Cyclopropane
Reactant of Route 5
Cyclopropane
Reactant of Route 6
Cyclopropane

Citations

For This Compound
183,000
Citations
A de Meijere - Angewandte Chemie International Edition in …, 1979 - Wiley Online Library
… , cyclopropane and its derivatives are outstanding by virtue of their unusual structural, spectroscopic, and chemical properties. The cyclopropane … to the study of cyclopropane chemistry. …
Number of citations: 613 onlinelibrary.wiley.com
J Gauss, D Cremer, JF Stanton - The Journal of Physical …, 2000 - ACS Publications
A long-standing controversy regarding the r e structure of cyclopropane is resolved by performing high-level quantum chemical calculations and analyzing the experimental rotational …
Number of citations: 96 pubs.acs.org
LA Wessjohann, W Brandt, T Thiemann - Chemical reviews, 2003 - ACS Publications
Cyclopropane subunits occur in many natural products of secondary metabolism. 1 The majority of cyclopropane-… their derivatives carrying a cyclopropane group have been synthesized …
Number of citations: 629 pubs.acs.org
WA Donaldson - Tetrahedron, 2001 - Elsevier
… A number of recent reviews on the synthesis of select cyclopropane containing … cyclopropane ring which have not previously been reviewed. Recent developments in cyclopropane ring …
Number of citations: 704 www.sciencedirect.com
MS Gordon - Journal of the American Chemical Society, 1980 - ACS Publications
… in the carbon system (cyclopropane- cyclopropene), this is not the case for silicon (silacyclopropane-* silacyclopropene). As a result cyclopropane and cyclopropene are predicted to be …
Number of citations: 131 pubs.acs.org
P Rademacher - Chemical reviews, 2003 - ACS Publications
Molecular photoelectron spectroscopy (PES) is used to study the electronic structure of molecules. In this paper, the results of ultraviolet (UV) PE spectroscopic studies of compounds …
Number of citations: 58 pubs.acs.org
X Lei, X Cao, J Wang, X Li - Combustion and Flame, 2022 - Elsevier
… of cyclopropane and propane under the conditions considered in this study. Reaction pathway analyses indicate that cyclopropane is … In contrast with propane, the IDTs of cyclopropane …
Number of citations: 8 www.sciencedirect.com
HU Reissig, R Zimmer - Chemical reviews, 2003 - ACS Publications
For quite some time cyclopropane derivatives have been more than laboratory curiosities, but they are frequently employed as versatile building blocks in organic syntheses. 1 Apt …
Number of citations: 522 pubs.acs.org
A Reichelt, SF Martin - Accounts of chemical research, 2006 - ACS Publications
… applications of these cyclopropane-derived peptidomimetics … to renin, suggesting that the cyclopropane in 15 positions its … supported our hypothesis that cyclopropane-derived peptide …
Number of citations: 248 pubs.acs.org
M Saunders, P Vogel, EL Hagen… - Accounts of Chemical …, 1973 - ACS Publications
… of a proton to a cyclopropane ring. Such structures are … protonated cyclopropane as a neutral, catch-all term. We will … Protonated cyclopropane intermediates have been proposed …
Number of citations: 229 pubs.acs.org

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